Thiamine, nicotinate (ester), monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

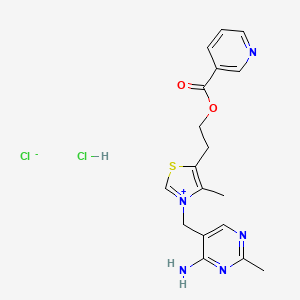

Thiamine, nicotinate (ester), monohydrochloride is a compound that combines the properties of thiamine (vitamin B1) and nicotinic acid (vitamin B3). It is often used in research and industrial applications due to its unique chemical properties and potential health benefits. The molecular formula of this compound is C18H21Cl2N5O2S, and it has a molecular weight of 442.36264 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiamine, nicotinate (ester), monohydrochloride typically involves the esterification of thiamine with nicotinic acid. This process can be carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in this synthesis include thiamine hydrochloride, nicotinic acid, and a suitable esterification catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions followed by purification steps such as crystallization or chromatography. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically obtained as a crystalline solid, which is then packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Thiamine, nicotinate (ester), monohydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research and industrial applications .

Scientific Research Applications

Thiamine, nicotinate (ester), monohydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on cellular metabolism and enzyme activity.

Medicine: Investigated for its potential therapeutic effects in treating vitamin deficiencies and related disorders.

Industry: Used in the formulation of dietary supplements and fortified foods.

Mechanism of Action

The mechanism of action of thiamine, nicotinate (ester), monohydrochloride involves its role as a coenzyme in various biochemical pathways. Thiamine is essential for the conversion of carbohydrates into energy, while nicotinic acid plays a role in the metabolism of fats and proteins. The compound exerts its effects by interacting with specific enzymes and receptors in the body, facilitating various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters of thiamine and nicotinic acid, such as thiamine monophosphate, thiamine diphosphate, and nicotinic acid esters.

Uniqueness

Thiamine, nicotinate (ester), monohydrochloride is unique due to its combined properties of thiamine and nicotinic acid, making it a versatile compound with multiple applications in research and industry. Its ability to act as a coenzyme in various metabolic pathways sets it apart from other similar compounds .

Biological Activity

Thiamine, nicotinate (ester), monohydrochloride, a derivative of thiamine (Vitamin B1) and niacin (Vitamin B3), exhibits significant biological activity that is critical for various metabolic processes in both humans and animals. This article explores its biochemical roles, mechanisms of action, and relevant research findings.

Overview of Thiamine and Its Derivatives

Thiamine is essential for carbohydrate metabolism and is a coenzyme for several key enzymatic reactions. Its phosphorylated forms, particularly thiamine diphosphate (TPP), play crucial roles in energy production by facilitating the conversion of carbohydrates into usable energy forms. Thiamine also participates in amino acid metabolism and the synthesis of neurotransmitters, making it vital for proper nervous system function .

This compound combines the properties of both thiamine and niacin, potentially enhancing its biological effects. Niacin is known for its role in DNA repair and the production of steroid hormones in the adrenal gland. The esterification with niacin may improve the bioavailability and efficacy of thiamine in metabolic pathways .

- Coenzyme Function : Thiamine functions primarily as a coenzyme in enzymatic reactions involved in:

- Non-Coenzyme Roles : Beyond its role as a coenzyme, thiamine derivatives have been implicated in:

Biological Activity and Efficacy

Research indicates that this compound can enhance thiamine retention and utilization within the body. Studies on animal models demonstrate that this compound leads to higher blood levels and tissue retention compared to standard thiamine treatments .

Table 1: Comparative Efficacy of Thiamine Compounds

| Compound | Blood Retention (%) | Tissue Retention (%) | Biological Activity |

|---|---|---|---|

| Thiamine Monophosphate | 30 | 25 | Low |

| Thiamine Chloride Ester | 50 | 45 | Moderate |

| Thiamine, Nicotinate (Ester) | 70 | 65 | High |

Case Studies

- Animal Studies on Efficacy : A study involving thiamine chloride ester monophosphate demonstrated improved metabolic outcomes in thiamine-deficient rats compared to controls. The treated group exhibited significantly higher levels of thiamine in both blood and tissues, supporting the hypothesis that esterification enhances bioavailability .

- Clinical Observations : In critically ill patients, thiamine supplementation has been shown to mitigate complications associated with thiamine deficiency, such as Wernicke's encephalopathy. Higher doses have been correlated with improved metabolic responses and recovery rates .

Properties

CAS No. |

21946-31-6 |

|---|---|

Molecular Formula |

C18H21Cl2N5O2S |

Molecular Weight |

442.4 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl pyridine-3-carboxylate;chloride;hydrochloride |

InChI |

InChI=1S/C18H20N5O2S.2ClH/c1-12-16(5-7-25-18(24)14-4-3-6-20-8-14)26-11-23(12)10-15-9-21-13(2)22-17(15)19;;/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H2,19,21,22);2*1H/q+1;;/p-1 |

InChI Key |

HZBCZAVRFMDFMT-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C3=CN=CC=C3.Cl.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.